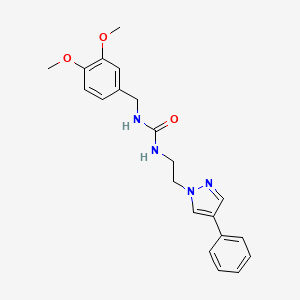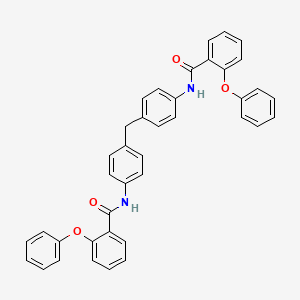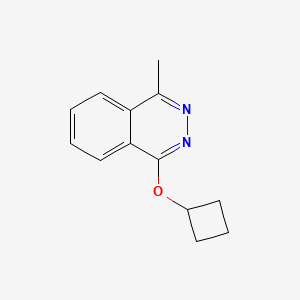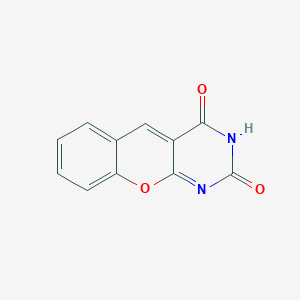
MC2184
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MC2184 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various chemical processes.
Biology: Employed in research to understand the biological functions of sirtuin proteins, particularly SIRT1.
Medicine: Investigated for its potential therapeutic applications in diseases related to aging, cancer, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin proteins
Mecanismo De Acción
The mechanism of action of Chromeno[2,3-d]pyrimidine-2,4-dione derivatives involves inhibitory activity against Acetyl CoA . They also exhibit anti-inflammatory activity against MMP-2 and MMP-9 . Molecular docking studies suggest that these compounds exhibit a high binding affinity by establishing hydrogen bonds .
Direcciones Futuras
The future directions for research on Chromeno[2,3-d]pyrimidine-2,4-dione derivatives could involve further exploration of their potential biological activities, including their inhibitory activity against Acetyl CoA and anti-inflammatory activity against MMP-2 and MMP-9 . Additionally, further molecular docking studies could provide more insights into their mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is generally produced in small quantities for scientific research rather than large-scale industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
MC2184 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce substituted chromeno[2,3-d]pyrimidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to MC2184 include:
- CAY10602
- MIND4-19
- Tenovin-6 Hydrochloride
- Et-29
- Splitomicin
- Nicotinamide riboside chloride
- 5-Feruloylquinic acid
- Selisistat R-enantiomer
Uniqueness
This compound is unique in its specific inhibition of human recombinant SIRT1, making it a valuable compound for studying the role of sirtuin proteins in various biological processes. Its distinct chemical structure and targeted mechanism of action set it apart from other sirtuin inhibitors .
Propiedades
IUPAC Name |
chromeno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMCRAXOACCPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2689393.png)
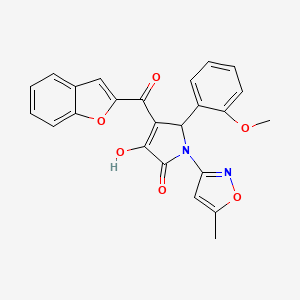
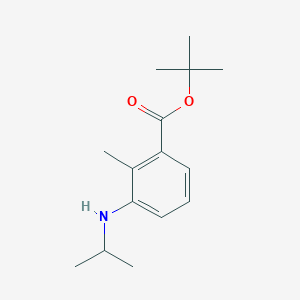
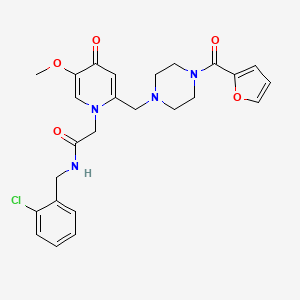
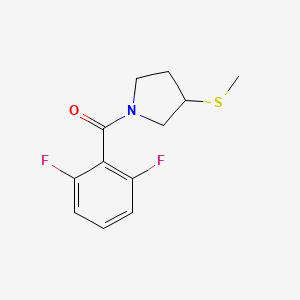
![N-(2-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2689402.png)
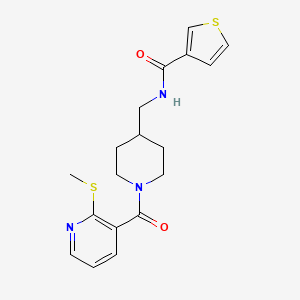
![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide](/img/structure/B2689404.png)
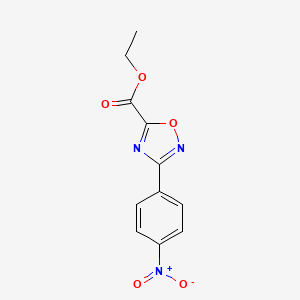
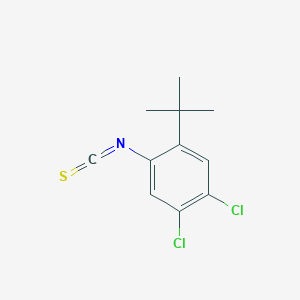
![N-Methyl-N-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2689410.png)
